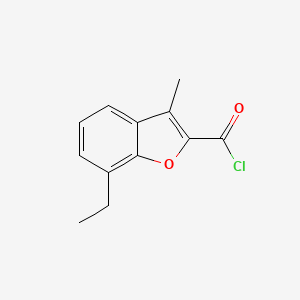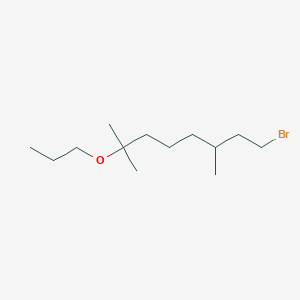
1-Bromo-3,7-dimethyl-7-propoxyoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,7-dimethyl-7-propoxyoctane is an organic compound with the molecular formula C13H27BrO It is a brominated alkane, characterized by the presence of a bromine atom attached to the first carbon of the octane chain, which also contains two methyl groups and a propoxy group
Méthodes De Préparation
The synthesis of 1-Bromo-3,7-dimethyl-7-propoxyoctane can be achieved through several methods. One common approach involves the bromination of 3,7-dimethyl-7-propoxyoctane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions, often in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial production methods may involve the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
1-Bromo-3,7-dimethyl-7-propoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Applications De Recherche Scientifique
1-Bromo-3,7-dimethyl-7-propoxyoctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of brominated compounds includes their use as precursors for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 1-Bromo-3,7-dimethyl-7-propoxyoctane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where the base abstracts a proton, leading to the formation of a double bond and the release of the bromide ion.
Comparaison Avec Des Composés Similaires
1-Bromo-3,7-dimethyl-7-propoxyoctane can be compared to other brominated alkanes such as:
1-Bromo-3,7-dimethyloctane: Similar in structure but lacks the propoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3,7-dimethyl-7-butoxyoctane: Contains a butoxy group instead of a propoxy group, which may affect its reactivity and applications.
1-Bromo-3,7-dimethyl-7-ethoxyoctane:
The presence of the propoxy group in this compound makes it unique and potentially more useful in specific applications where the propoxy functionality is desired.
Propriétés
Numéro CAS |
58819-05-9 |
|---|---|
Formule moléculaire |
C13H27BrO |
Poids moléculaire |
279.26 g/mol |
Nom IUPAC |
1-bromo-3,7-dimethyl-7-propoxyoctane |
InChI |
InChI=1S/C13H27BrO/c1-5-11-15-13(3,4)9-6-7-12(2)8-10-14/h12H,5-11H2,1-4H3 |
Clé InChI |
CGEONOFVMQRIEA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)(C)CCCC(C)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


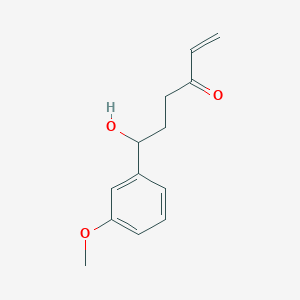

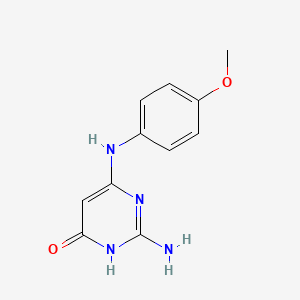
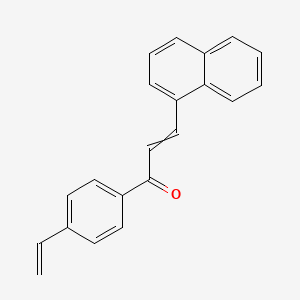

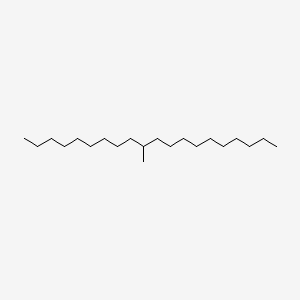
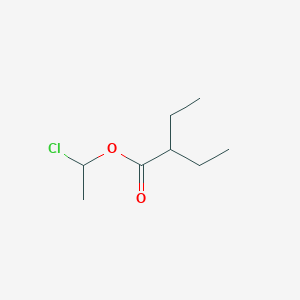

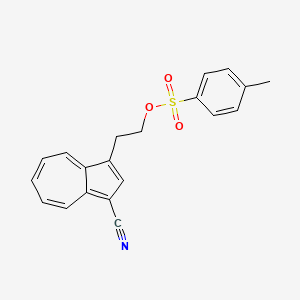
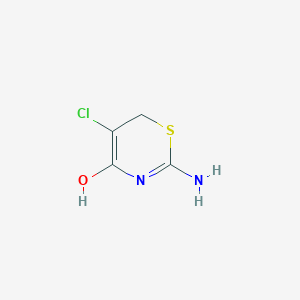
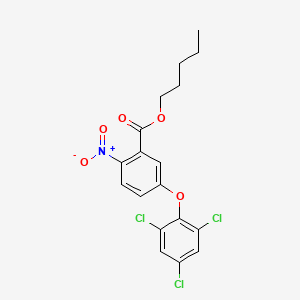
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
